3,7-Difluoro-6-methoxyquinoline
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Overview
Description
3,7-Difluoro-6-methoxyquinoline is a fluorinated quinoline derivative with the molecular formula C10H7F2NO. This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Difluoro-6-methoxyquinoline typically involves the introduction of fluorine atoms into the quinoline ring system. One common method is the nucleophilic substitution of fluorine atoms on a pre-formed quinoline scaffold. This can be achieved through reactions involving fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The scalability of these methods depends on the availability of starting materials and the efficiency of the fluorination reactions .
Chemical Reactions Analysis
Types of Reactions
3,7-Difluoro-6-methoxyquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The quinoline ring can be oxidized or reduced to form different derivatives.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Cross-Coupling: Catalysts like palladium or nickel complexes in the presence of ligands.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted quinolines, while oxidation and reduction can lead to quinoline N-oxides or dihydroquinolines .
Scientific Research Applications
3,7-Difluoro-6-methoxyquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activities, including antibacterial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to inhibit certain enzymes.
Industry: Utilized in the development of materials with unique properties, such as liquid crystals and dyes.
Mechanism of Action
The mechanism of action of 3,7-Difluoro-6-methoxyquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can enhance its binding affinity to these targets, leading to increased biological activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 6,7-Difluoroquinoline
- 6-Fluoro-7-methoxyquinoline
- 6-Methoxy-7-fluoroquinoline
- 5,8-Difluoroquinoline
Uniqueness
3,7-Difluoro-6-methoxyquinoline is unique due to the specific positioning of the fluorine and methoxy groups on the quinoline ring. This unique arrangement can lead to distinct chemical and biological properties compared to other fluorinated quinolines. For example, the presence of the methoxy group at the 6-position can influence the compound’s reactivity and its interactions with biological targets .
Properties
Molecular Formula |
C10H7F2NO |
---|---|
Molecular Weight |
195.16 g/mol |
IUPAC Name |
3,7-difluoro-6-methoxyquinoline |
InChI |
InChI=1S/C10H7F2NO/c1-14-10-3-6-2-7(11)5-13-9(6)4-8(10)12/h2-5H,1H3 |
InChI Key |
JCJIHFVWSPNUOQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CC(=CN=C2C=C1F)F |
Origin of Product |
United States |
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